REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].Cl[C:9]1[CH:18]=[CH:17][C:12]([C:13]([NH:15][CH3:16])=[O:14])=[CH:11][C:10]=1[N+:19]([O-:21])=[O:20]>C(OCC)(=O)C>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH:6][C:9]1[CH:18]=[CH:17][C:12]([C:13]([NH:15][CH3:16])=[O:14])=[CH:11][C:10]=1[N+:19]([O-:21])=[O:20]
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
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CN(CCCN)C
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred for 5 hours at 120° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
was washed with 1N sodium hydroxide aqueous solution and saturated brine successively
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate anhydride
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCNC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |